molecular formula C19H28O4 B13777519 (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one CAS No. 537718-07-3

(3beta)-3,7,11-Trihydroxyandrost-5-en-17-one

Cat. No.: B13777519
CAS No.: 537718-07-3
M. Wt: 320.4 g/mol
InChI Key: CQUBIKORFIDREA-IPZNYZOQSA-N
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Description

(3beta)-3,7,11-Trihydroxyandrost-5-en-17-one is a steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by the presence of three hydroxyl groups at positions 3, 7, and 11, and a ketone group at position 17 on the androstane skeleton. It is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one typically involves multi-step organic reactions One common method includes the hydroxylation of androst-5-en-17-one at the 3, 7, and 11 positions This can be achieved using specific hydroxylating agents under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of precursor steroids. Specific strains of microorganisms can be employed to introduce hydroxyl groups at the desired positions through enzymatic reactions. This method is advantageous due to its selectivity and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction of the ketone group at position 17 can yield the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3,7,11-triketone derivatives.

    Reduction: Formation of 17-hydroxy derivatives.

    Substitution: Formation of halogenated or esterified derivatives.

Scientific Research Applications

(3beta)-3,7,11-Trihydroxyandrost-5-en-17-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of enzymes involved in steroid metabolism and influence signaling pathways related to cell growth and differentiation. The compound’s hydroxyl groups play a crucial role in its binding affinity and biological activity.

Comparison with Similar Compounds

    3beta-Hydroxyandrost-5-en-17-one: A precursor in the biosynthesis of various steroid hormones.

Uniqueness: (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one is unique due to the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological properties compared to other androstane derivatives. Its specific hydroxylation pattern allows for unique interactions with biological targets and potential therapeutic applications.

Properties

CAS No.

537718-07-3

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

(3S,7R,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O4/c1-18-6-5-11(20)7-10(18)8-13(21)16-12-3-4-15(23)19(12,2)9-14(22)17(16)18/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3/t11-,12-,13-,14+,16+,17-,18-,19-/m0/s1

InChI Key

CQUBIKORFIDREA-IPZNYZOQSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)O)O

Canonical SMILES

CC12CCC(CC1=CC(C3C2C(CC4(C3CCC4=O)C)O)O)O

Origin of Product

United States

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